molecular formula C12H11FN4O2 B1470971 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1597781-27-5

7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Cat. No. B1470971
CAS RN: 1597781-27-5
M. Wt: 262.24 g/mol
InChI Key: WJXPPNCFFXPCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrazines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are part of a larger group of structures known as “privileged structures”, which have been identified as potent ligands for numerous receptors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of commercially available reagents and provides quick and multigram access to the target derivatives . The methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

Scientific Research Applications

Synthesis Methods

The compound can be synthesized using readily available starting raw materials. The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .

Medicinal Chemistry

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines. These compounds are considered building blocks for medicinal chemistry .

Antibacterial Activity

The compound has shown antibacterial activities. In particular, it has been tested against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains .

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate in the production of sitagliptin, a novel antidiabetic drug .

Contamination Analysis

The compound has been studied in the context of contamination with N-nitrosamines in Sitagliptin drug products .

Drug Discovery

The compound is considered a “privileged structure” in drug discovery. It provides potent ligands for numerous receptors and can be used as a platform for further derivatization to discover novel receptor agonists and antagonists .

Future Directions

The future directions for the study and application of [1,2,4]triazolo[4,3-a]pyrazines could involve further exploration of their potential as therapeutic agents, given their status as “privileged structures” in medicinal chemistry .

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXPPNCFFXPCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 3
Reactant of Route 3
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 4
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 5
Reactant of Route 5
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Reactant of Route 6
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.